molecular formula C10H17NO4 B14381789 4-Ethyl-4-nitro-5-oxooctanal CAS No. 88072-93-9

4-Ethyl-4-nitro-5-oxooctanal

Cat. No.: B14381789
CAS No.: 88072-93-9
M. Wt: 215.25 g/mol
InChI Key: FLQBVKNDTRKLKT-UHFFFAOYSA-N
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Description

4-Ethyl-4-nitro-5-oxooctanal is an organic compound with the molecular formula C10H17NO4 It contains several functional groups, including an aldehyde, a ketone, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of an appropriate precursor, followed by oxidation and subsequent functional group transformations .

Industrial Production Methods

Industrial production of 4-Ethyl-4-nitro-5-oxooctanal typically involves large-scale nitration reactions using nitric acid and other nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-nitro-5-oxooctanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Nucleophiles such as hydroxylamine (NH2OH) or hydrazine (N2H4)

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethyl-4-nitro-5-oxooctanal involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-4-nitro-5-oxooctanal is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities that are not commonly found in similar compounds .

Properties

CAS No.

88072-93-9

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

4-ethyl-4-nitro-5-oxooctanal

InChI

InChI=1S/C10H17NO4/c1-3-6-9(13)10(4-2,11(14)15)7-5-8-12/h8H,3-7H2,1-2H3

InChI Key

FLQBVKNDTRKLKT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)(CCC=O)[N+](=O)[O-]

Origin of Product

United States

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